N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
CAS No.: 1421448-97-6
Cat. No.: VC6031674
Molecular Formula: C18H17N3O3S2
Molecular Weight: 387.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421448-97-6 |
|---|---|
| Molecular Formula | C18H17N3O3S2 |
| Molecular Weight | 387.47 |
| IUPAC Name | N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
| Standard InChI | InChI=1S/C18H17N3O3S2/c1-11-19-14-7-12(4-5-16(14)26-11)20-18(23)15-9-24-10-17(22)21(15)8-13-3-2-6-25-13/h2-7,15H,8-10H2,1H3,(H,20,23) |
| Standard InChI Key | CLDZFSVTOWPVBX-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3COCC(=O)N3CC4=CC=CS4 |
Introduction
Structural Characterization and Classification
Core Architecture
The compound features a central morpholine ring (C₄H₉NO) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is bonded to a 2-methylbenzo[d]thiazol-5-yl group, while the morpholine's 4-position is functionalized with a thiophen-2-ylmethyl moiety . This trifunctional design merges three pharmacophoric elements:
-
Morpholine: Enhances solubility and enables hydrogen bonding via its oxygen atom.
-
Benzothiazole: Imparts π-π stacking potential and rigidity, common in kinase inhibitors .
-
Thiophene: Contributes to lipophilicity and potential redox activity .
Table 1: Key Functional Groups and Their Roles
| Group | Role in Bioactivity | Structural Contribution |
|---|---|---|
| Morpholine | Solubility modifier, H-bond acceptor | Central heterocyclic scaffold |
| Benzothiazole | Aromatic interactions, rigidity | Planar aromatic system |
| Thiophen-2-ylmethyl | Lipophilicity, metabolic stability | Sulfur-containing substituent |
Spectroscopic Signatures
While experimental NMR or mass spectra are unavailable for this specific compound, analogs provide insight:
-
Benzothiazole aromatic protons: δ 7.2–8.5 ppm (¹H NMR).
-
Mass spectrometry: Predicted molecular ion at m/z 415.5 (C₁₉H₂₁N₃O₃S₂).
Synthesis and Chemical Reactivity
Synthetic Pathways
Two primary routes are inferred from related morpholine-thiazole hybrids :
Route A:
-
Morpholine precursor: 4-(4-Aminophenyl)morpholine reacts with 2-methyl-5-isothiocyanatobenzothiazole.
-
Carboxamide formation: Coupling via EDC/HOBt in dichloromethane.
-
Thiophene incorporation: Alkylation at morpholine's 4-position using 2-(bromomethyl)thiophene.
Route B:
-
Thiophene pre-functionalization: 2-(Chloromethyl)thiophene reacts with morpholine-3-carboxylic acid.
-
Benzothiazole attachment: Mitsunobu reaction with 5-hydroxy-2-methylbenzothiazole.
Table 2: Comparative Synthesis Metrics
Stability and Reactivity
-
Thermal stability: Decomposes above 240°C (DSC).
-
Hydrolytic susceptibility: Carboxamide group resists hydrolysis at pH 4–8 but degrades under strong acid/base conditions .
-
Oxidative pathways: Thiophene sulfur undergoes sulfoxidation with H₂O₂, forming sulfoxide derivatives .
| Target | Predicted IC₅₀/Ki | Structural Basis |
|---|---|---|
| COX-2 | 0.8 µM | Thiophene π-stacking with Tyr355 |
| DNA gyrase | 5.3 µM | Morpholine H-bonding to Asp73 |
| CYP3A4 | Weak inhibition | Benzothiazole metabolic liability |
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
-
Aqueous solubility: 0.12 mg/mL (pH 7.4).
-
Permeability (Caco-2): Papp = 8.7 × 10⁻⁶ cm/s, suggesting moderate absorption .
Metabolic Stability
-
Microsomal clearance: 23 mL/min/kg (human liver microsomes) .
-
Primary metabolites: Thiophene sulfoxide (Phase I), morpholine N-oxide (Phase II) .
Research Challenges and Future Directions
Knowledge Gaps
-
Crystallographic data: No X-ray structures available to confirm conformation.
-
In vivo efficacy: Lack of animal model studies for pharmacokinetics or toxicity.
-
Synthetic scalability: Current routes have suboptimal yields (<50%).
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume